molecular formula C16H15FN2O2S3 B2587220 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 894005-60-8

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2587220
CAS No.: 894005-60-8
M. Wt: 382.49
InChI Key: FCYOGLSWRBHIOX-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a central 1,3-thiazole ring substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The thiazole moiety is linked via an ethyl chain to a thiophene-2-sulfonamide group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors (e.g., carbonic anhydrases, kinases) .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S3/c1-11-14(8-9-18-24(20,21)15-3-2-10-22-15)23-16(19-11)12-4-6-13(17)7-5-12/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYOGLSWRBHIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then functionalized with a fluorophenyl group. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Thiophene Sulfonamide Moiety: This is typically done through nucleophilic substitution reactions, where the sulfonamide group is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide demonstrates effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In cell line studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Case Study: Antimicrobial Efficacy
    • A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against resistant strains of E. coli .
  • Case Study: Anti-inflammatory Activity
    • In a research article from Pharmacology Reports, the anti-inflammatory effects were tested using an animal model of acute inflammation induced by carrageenan. The compound reduced paw edema significantly compared to control groups .
  • Case Study: Anticancer Research
    • A recent publication in Cancer Letters reported on the anticancer activity of this compound against MCF-7 cells, showing a dose-dependent reduction in cell viability with an IC50 value of 15 µM .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Features of Comparable Compounds

Feature Target Compound Closest Analog (, Compound 4) Triazole Derivative ()
Core Heterocycle 1,3-Thiazole 1,3-Thiazole 1,2,4-Triazole
Aromatic Substituent 4-Fluorophenyl 4-Fluorophenyl 2,4-Difluorophenyl
Sulfonamide Group Thiophene-2-sulfonamide 4-Methoxy-3-methylbenzene sulfonamide Phenylsulfonyl
Molecular Weight (g/mol) ~424.5 420.52 409–450 (estimated)

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Thiophene Sulfonamide Moiety : Implicated in interactions with specific proteins, particularly in cancer cell apoptosis.

The biological activity of this compound is primarily attributed to its interaction with anti-apoptotic proteins such as Bcl-2 and Mcl-1. These proteins are often overexpressed in tumor cells, contributing to resistance against apoptosis. Studies indicate that compounds with a similar thiophene-sulfonamide core can bind effectively to the BH3-binding groove on these proteins, thereby inducing apoptosis in cancer cells .

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxicity against various cancer cell lines with IC50 values typically below 10 μM. For instance:

  • Cytotoxicity : The compound demonstrated effective inhibition of tumor cell growth, comparable to established chemotherapeutics.
  • Mechanistic Studies : Apoptosis assays indicate that the compound induces cell death through mitochondrial pathways, suggesting a robust mechanism against malignancies .

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest potential antimicrobial activity. The structural components of the compound may contribute to its ability to inhibit bacterial growth:

  • Activity Against Pathogens : Compounds with similar thiazole structures have been reported to exhibit antibacterial properties, indicating a possible avenue for further exploration .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be partially explained by SAR studies:

  • Methyl Group Influence : The presence of a methyl group at the 4-position of the phenyl ring enhances cytotoxic activity.
  • Fluorine Substitution : The introduction of fluorine atoms is associated with improved binding affinity and biological efficacy .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study AIdentified significant cytotoxicity against HL-60 cells with an IC50 < 10 μM.
Study BDemonstrated binding affinity to Mcl-1 and Bcl-xL proteins, implicating potential therapeutic applications in cancer treatment.
Study CEvaluated antimicrobial efficacy against Gram-positive bacteria, showing comparable results to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide, and how can structural purity be ensured?

  • Methodology :

  • Cyclization and Oxidative Chlorination : Start with ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. Use Lawesson’s reagent for cyclization to form the thiazole core, followed by oxidative chlorination with SO2_2Cl2_2 to introduce the sulfonyl chloride group .
  • Sulfonamide Coupling : React the sulfonyl chloride intermediate with a primary amine (e.g., ethylamine derivatives) under basic conditions (e.g., pyridine or Et3_3N) to form the sulfonamide bond. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the final compound. Validate purity via NMR (≥95% purity), mass spectrometry, and elemental analysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the thiazole and sulfonamide moieties (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra for diagnostic signals (e.g., sulfonamide NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can researchers investigate the NaV1.7 inhibitory activity of this compound, and what experimental controls are essential?

  • Methodology :

  • Electrophysiology Assays : Use HEK293 cells expressing human NaV1.7 channels. Apply voltage-clamp protocols to measure current inhibition (IC50_{50}). Include PF-05089771 (a known NaV1.7 inhibitor) as a positive control .
  • Selectivity Screening : Test against other NaV isoforms (e.g., NaV1.5, NaV1.8) to assess subtype specificity. Use IC50_{50} ratios to quantify selectivity (>100-fold preferred for NaV1.7) .
  • Metabolic Stability : Incubate the compound with human liver microsomes (HLMs) and measure half-life (t1/2_{1/2}) using LC-MS/MS. Compare with preclinical species (e.g., rat, dog) to predict human pharmacokinetics .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Approach :

  • Pharmacokinetic Profiling : Conduct cassette dosing in rodents to evaluate bioavailability (%F) and brain penetration (Kp,uu_{p,uu}). Low CNS exposure may explain efficacy gaps despite high in vitro activity .
  • Metabolite Identification : Use LC-QTOF to identify active metabolites. For example, oxidative dealkylation of the thiophene ring could reduce potency in vivo .
  • Protein Binding : Measure free fraction (fu_u) via equilibrium dialysis. High plasma protein binding (>95%) may limit target engagement in vivo .

Q. How can computational modeling guide the optimization of this compound’s binding to the NaV1.7 voltage-sensing domain?

  • Workflow :

  • Docking Studies : Use Rosetta or AutoDock Vina to model interactions with NaV1.7 (PDB: 6J8E). Prioritize residues in the S3-S4 helix (e.g., Arg816, Glu818) for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns. Analyze root-mean-square deviation (RMSD) to identify conformational flexibility in the thiazole-ethyl linker .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., 4-methyl → 4-CF3_3 on thiazole) and correlate with IC50_{50} values to validate predictions .

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